N,N-Dietil-3-(trietoxisilicil)propan-1-amina

Descripción general

Descripción

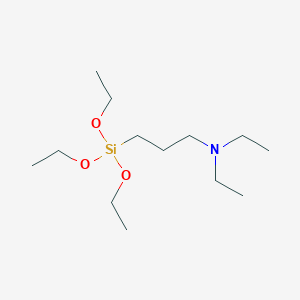

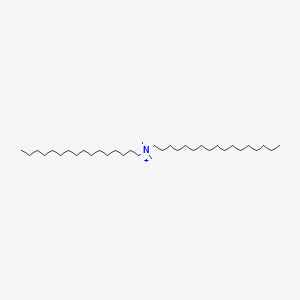

“N,N-Diethyl-3-(triethoxysilyl)propan-1-amine” is an organosilicon compound . It has a molecular weight of 277.48 and its chemical formula is C13H31NO3Si .

Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-3-(triethoxysilyl)propan-1-amine” consists of a propylamine backbone with a triethoxysilyl group attached to the third carbon . The nitrogen atom is bonded to two ethyl groups .Physical And Chemical Properties Analysis

“N,N-Diethyl-3-(triethoxysilyl)propan-1-amine” is a liquid at room temperature . It has a density of 0.95 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Reactivo y catalizador de síntesis orgánica

“N,N-Dietil-3-(trietoxisilicil)propan-1-amina” se utiliza principalmente como reactivo y catalizador en la síntesis orgánica . Se puede utilizar para catalizar reacciones de aminación, reacciones de condensación y reacciones de polimerización .

Síntesis de iminas y amidas sustituidas con aminopropiltriétoxisilicil

Se sintetizó una serie de moléculas pequeñas que contienen iminas y amidas sustituidas con aminopropiltriétoxisilicil para que pudieran incorporarse potencialmente en monocapas autoensambladas (SAM) en superficies de óxido metálico . Se informan preparaciones de iminas simples de un solo paso y preparaciones de amidas de dos pasos .

Monocapas autoensambladas (SAM) en superficies de óxido metálico

Este compuesto se puede utilizar para crear monocapas autoensambladas (SAM) en superficies de óxido metálico . Los trialcoxisilicanos se utilizan ampliamente para modificar las superficies de óxido metálico, ya que reaccionan fácilmente con los grupos hidroxilo de la superficie para liberar el alkanol y proporcionar un enlace de trialcoxisilicano de taburete de piano a la superficie .

Presentación de grupos funcionales aromáticos

El compuesto puede presentar una variedad de grupos funcionales aromáticos que serían de interés para otros que trabajan para utilizar SAM como componentes de materiales para la electrónica molecular o aplicaciones de detección .

Síntesis de iminas y amidas

El compuesto se puede utilizar en la síntesis de iminas y amidas que contienen sustituyentes tanto donantes de electrones como atractores de electrones en un anillo de benceno, así como una serie de iminas con heterociclos de nitrógeno como componente aromático .

Síntesis de anillos de piridina, furano y tiofeno

Se prepararon amidas que contenían anillos de piridina, furano y tiofeno como parte del componente aromático .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, also known as 1-Propanamine, N,N-diethyl-3-(triethoxysilyl)-, is primarily used as a reagent and catalyst in organic synthesis

Mode of Action

The compound is known to catalyze amination reactions, condensation reactions, and polymerization reactions . .

Biochemical Pathways

The compound’s role in biochemical pathways is largely related to its function as a catalyst in organic synthesis . It may influence various pathways depending on the specific reactions it catalyzes.

Result of Action

The molecular and cellular effects of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine’s action are likely to be diverse, given its role as a catalyst in various organic reactions . .

Análisis Bioquímico

Biochemical Properties

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the creation of functionalized materials. This compound interacts with various enzymes, proteins, and other biomolecules through its triethoxysilyl group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions are crucial in the development of biosensors and other biotechnological applications .

Cellular Effects

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify cell surfaces, leading to changes in cell adhesion and communication. Additionally, it can impact the expression of specific genes involved in metabolic pathways, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. The triethoxysilyl group allows the compound to interact with hydroxyl groups on biomolecules, leading to changes in their structure and function. These interactions can result in alterations in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound can lead to significant changes in cellular metabolism and gene expression .

Metabolic Pathways

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .

Subcellular Localization

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The compound’s triethoxysilyl group allows it to target specific organelles, such as the endoplasmic reticulum and mitochondria. These targeting signals and post-translational modifications are essential for the compound’s activity and function within cells .

Propiedades

IUPAC Name |

N,N-diethyl-3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31NO3Si/c1-6-14(7-2)12-11-13-18(15-8-3,16-9-4)17-10-5/h6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBZEKOMUDXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566763 | |

| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10049-42-0 | |

| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

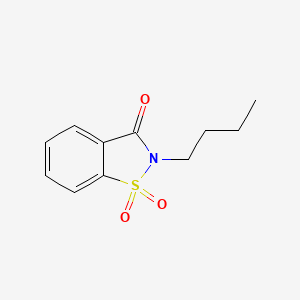

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid](/img/no-structure.png)

![Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]-](/img/structure/B1649410.png)